molecular formula C8H9ClN2O3 B11050725 N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No.: B11050725
M. Wt: 216.62 g/mol
InChI Key: GJKHOEQFGJSVCL-UHFFFAOYSA-N
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Description

(1-Chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate is a synthetic organic compound that features a unique combination of a chloroethylidene group, an amino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate typically involves the reaction of furan-2-carbaldehyde with chloroethylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated processes can further enhance the production rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chloroethylidene group can be reduced to form ethylidene derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various furan derivatives, ethylidene derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds like furfural and hydroxymethylfurfural share the furan ring structure.

    Chloroethylidene derivatives: Compounds with similar chloroethylidene groups, such as chloroethylidene urea.

    Carbamates: Other carbamate compounds, such as methyl carbamate and ethyl carbamate.

Uniqueness

(1-Chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(furan-2-ylmethyl)carbamate

InChI

InChI=1S/C8H9ClN2O3/c1-6(9)11-14-8(12)10-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12)

InChI Key

GJKHOEQFGJSVCL-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NCC1=CC=CO1)Cl

Origin of Product

United States

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